molecular formula C₃₉H₇₀O₅ B1140382 rac 1-Oleoyl-2-linoleoylglycerol CAS No. 106292-55-1

rac 1-Oleoyl-2-linoleoylglycerol

Cat. No.: B1140382
CAS No.: 106292-55-1
M. Wt: 618.97
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-Linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol, oleic acid, and linoleic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of 1-Oleoyl-2-Linoleoyl-rac-glycerol involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale chromatography or distillation methods .

Chemical Reactions Analysis

Types of Reactions: 1-Oleoyl-2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Oleoyl-2-Linoleoyl-rac-glycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
  • 1-linoleoyl-2-oleoylglycerol

Comparison: 1-Oleoyl-2-Linoleoyl-rac-glycerol is unique due to its specific combination of oleic acid and linoleic acid at the sn-1 and sn-2 positions. This configuration imparts distinct physical and chemical properties, such as its melting point and solubility, compared to other similar diacylglycerols . The presence of both oleic and linoleic acids also contributes to its diverse biological activities and applications .

Properties

IUPAC Name

[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZVZPYMHLXLHG-RQOIEFAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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